2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle. Attached to this core are a methyl group, a piperazine ring, and a pyrimidine ring, which itself has a methyl group and a pyrrolidine ring attached .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrrolidine, pyrimidine, and piperazine rings, along with the quinoxaline core, contribute to the three-dimensional structure of the molecule .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The quinoxaline core is known for its anticancer properties, and the addition of pyrimidine and piperazine moieties enhances its efficacy. Studies have demonstrated its effectiveness against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine and pyrimidine rings contributes to its ability to disrupt bacterial cell walls and inhibit bacterial growth. This makes it a valuable compound in the development of new antibiotics .
Antiviral Applications
Research has indicated that this compound can act as an antiviral agent, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with viral RNA synthesis. This property is crucial for developing treatments for viral infections such as influenza and other respiratory viruses .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has shown the ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases. This makes it a potential candidate for therapeutic interventions in neurodegenerative disorders .
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. These properties make it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antidepressant Activity
Studies have shown that this compound can exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain. It influences the serotonin and dopamine pathways, which are critical in mood regulation. This makes it a promising candidate for the development of new antidepressant medications .
Plant Growth Regulation
Interestingly, this compound has also been found to have applications in agriculture as a plant growth regulator. It can stimulate plant growth and enhance crop yields by influencing various physiological processes in plants. This application is particularly valuable in improving agricultural productivity .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative damage. This activity is beneficial in preventing various oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer. Its antioxidant properties also contribute to its potential use in skincare and cosmetic products .
These applications highlight the versatility and potential of 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Synthesis and Biological Activity of New 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives Synthesis of anti-depressant molecules - RSC Publishing A Review on Medicinally Important Heterocyclic Compounds
Future Directions
Mechanism of Action
Target of Action
The compound “2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely related to its interaction with these targets. As an antagonist, it would bind to the vanilloid receptor 1, preventing its activation and thus inhibiting the associated signaling pathways . As a modulator of the insulin-like growth factor 1 receptor, it may alter the receptor’s activity, leading to changes in downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound would be those associated with its targets. For instance, inhibition of phosphodiesterase type 5 could increase levels of cyclic guanosine monophosphate (cGMP), affecting pathways that rely on this second messenger . Modulation of the insulin-like growth factor 1 receptor could impact insulin signaling pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives have been synthesized with the aim of modifying the pharmacokinetic profile of certain compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its potential targets, effects could include altered cellular signaling, changes in enzyme activity, and modulation of receptor function .
properties
IUPAC Name |
2-methyl-3-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-16-15-20(26-22(23-16)29-9-5-6-10-29)27-11-13-28(14-12-27)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHXJGVHHXOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.